molecular formula C21H15O3P B3029055 Tris(2-carboxaldehyde)triphenylphosphine CAS No. 50777-83-8

Tris(2-carboxaldehyde)triphenylphosphine

Cat. No.: B3029055
CAS No.: 50777-83-8
M. Wt: 346.3
InChI Key: UYVNSMJGMCPGFL-UHFFFAOYSA-N
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Description

Tris(2-carboxaldehyde)triphenylphosphine, also known as tris(2-formylphenyl)phosphine, is an organic compound with the chemical formula C21H15O3P. It is a colorless to pale yellow crystalline solid that is insoluble in water but soluble in most organic solvents. This compound is notable for its applications in organic synthesis and catalysis due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris(2-carboxaldehyde)triphenylphosphine can be synthesized through a multi-step process involving the reaction of triphenylphosphine with 2-bromobenzaldehyde. The reaction typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. Continuous flow reactors are often employed to enhance the efficiency and yield of the reaction. The use of polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) is common in these processes .

Chemical Reactions Analysis

Types of Reactions

Tris(2-carboxaldehyde)triphenylphosphine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tris(2-carboxaldehyde)triphenylphosphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tris(2-carboxaldehyde)triphenylphosphine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tris(2-carboxaldehyde)triphenylphosphine is unique due to the presence of aldehyde groups, which enhance its reactivity and versatility in organic synthesis. This structural feature allows it to participate in a broader range of chemical reactions compared to its analogs .

Properties

IUPAC Name

2-bis(2-formylphenyl)phosphanylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15O3P/c22-13-16-7-1-4-10-19(16)25(20-11-5-2-8-17(20)14-23)21-12-6-3-9-18(21)15-24/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYVNSMJGMCPGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)P(C2=CC=CC=C2C=O)C3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30789811
Record name 2,2',2''-Phosphanetriyltribenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30789811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50777-83-8
Record name 2,2',2''-Phosphanetriyltribenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30789811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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